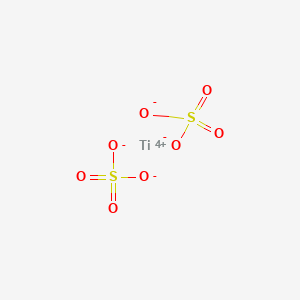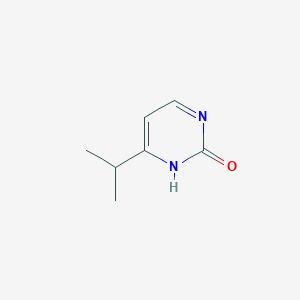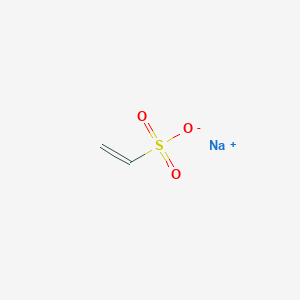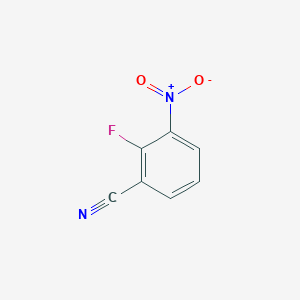
3-Fluoro-2-nitrobenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where a methyl ester group is attached to the carboxyl group, and the benzene ring is substituted with a fluorine atom and a nitro group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .
Applications De Recherche Scientifique
Methyl 3-Fluoro-2-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-Fluoro-2-nitrobenzoate can be synthesized through the esterification of 3-fluoro-2-nitrobenzoic acid. One common method involves treating 3-fluoro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours. After the reaction, the product is purified through extraction and recrystallization .
Industrial Production Methods
In an industrial setting, the production of Methyl 3-Fluoro-2-nitrobenzoate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-Fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-fluoro-2-aminobenzoate.
Ester Hydrolysis: Formation of 3-fluoro-2-nitrobenzoic acid.
Mécanisme D'action
The mechanism of action of Methyl 3-Fluoro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biochemical effects, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-Fluoro-3-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 4-Fluoro-3-nitrobenzoate: Another isomer with the nitro group in a different position.
Methyl 3-Amino-2-fluorobenzoate: A reduction product of Methyl 3-Fluoro-2-nitrobenzoate
Uniqueness
Methyl 3-Fluoro-2-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in targeted synthetic applications and research studies .
Propriétés
IUPAC Name |
methyl 3-fluoro-2-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEZBCWSCZBLRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598773 |
Source


|
| Record name | Methyl 3-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214353-57-7 |
Source


|
| Record name | Methyl 3-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one](/img/structure/B36881.png)




